molecular formula C10H7BrFNO B11857726 1-Acetyl-3-bromo-5-fluoroindole

1-Acetyl-3-bromo-5-fluoroindole

Cat. No.: B11857726
M. Wt: 256.07 g/mol
InChI Key: FWNMWTABZMXNJM-UHFFFAOYSA-N
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Description

1-Acetyl-3-bromo-5-fluoroindole is a synthetic compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of acetyl, bromo, and fluoro substituents on the indole ring enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-3-bromo-5-fluoroindole typically involves multi-step organic reactions. One common method includes the bromination and fluorination of an indole precursor, followed by acetylation. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination, and Selectfluor or cesium fluoroxysulfate for fluorination . The acetylation step can be carried out using acetic anhydride in the presence of a base such as pyridine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-3-bromo-5-fluoroindole undergoes various chemical reactions, including:

    Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.

    Nucleophilic Substitution: The presence of the bromo and fluoro groups makes it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as bromine, NBS, and Selectfluor are commonly used.

    Nucleophilic Substitution: Reagents like sodium hydride and potassium tert-butoxide are employed.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted indoles, while oxidation can yield indole-3-carboxylic acids .

Mechanism of Action

The mechanism of action of 1-Acetyl-3-bromo-5-fluoroindole involves its interaction with various molecular targets and pathways. The acetyl group can enhance its binding affinity to specific enzymes and receptors, while the bromo and fluoro substituents can modulate its electronic properties, affecting its reactivity and biological activity. The compound can inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • 1-Acetyl-3-bromoindole
  • 1-Acetyl-5-fluoroindole
  • 3-Bromo-5-fluoroindole

Comparison: 1-Acetyl-3-bromo-5-fluoroindole is unique due to the presence of both bromo and fluoro substituents, which enhance its chemical reactivity and biological activity compared to its analogs. The combination of these substituents can lead to synergistic effects, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H7BrFNO

Molecular Weight

256.07 g/mol

IUPAC Name

1-(3-bromo-5-fluoroindol-1-yl)ethanone

InChI

InChI=1S/C10H7BrFNO/c1-6(14)13-5-9(11)8-4-7(12)2-3-10(8)13/h2-5H,1H3

InChI Key

FWNMWTABZMXNJM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=C(C2=C1C=CC(=C2)F)Br

Origin of Product

United States

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